Cyclopropane-1,2-dione

Keto-enol tautomerization Reaction kinetics Computational organic chemistry

Cyclopropane-1,2-dione (CAS 166756-06-5) is the smallest member of the α-cyclodione family, a three-membered carbocyclic diketone with the molecular formula C₃H₂O₂ and a molecular weight of 70.05 g/mol. Unlike its four- to seven-membered ring homologues, this compound is a highly strained α-diketone that exists in equilibrium with its aromatic enol tautomer, 2-hydroxycycloprop-2-en-1-one, and computational studies consistently show that the enol form is overwhelmingly favored in both gas and aqueous phases.

Molecular Formula C3H2O2
Molecular Weight 70.05 g/mol
CAS No. 166756-06-5
Cat. No. B14275685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropane-1,2-dione
CAS166756-06-5
Molecular FormulaC3H2O2
Molecular Weight70.05 g/mol
Structural Identifiers
SMILESC1C(=O)C1=O
InChIInChI=1S/C3H2O2/c4-2-1-3(2)5/h1H2
InChIKeyMPGMMGPFTLLOGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropane-1,2-dione (CAS 166756-06-5): Baseline Physicochemical Identity and Compound Class Context for Scientific Procurement


Cyclopropane-1,2-dione (CAS 166756-06-5) is the smallest member of the α-cyclodione family, a three-membered carbocyclic diketone with the molecular formula C₃H₂O₂ and a molecular weight of 70.05 g/mol . Unlike its four- to seven-membered ring homologues, this compound is a highly strained α-diketone that exists in equilibrium with its aromatic enol tautomer, 2-hydroxycycloprop-2-en-1-one, and computational studies consistently show that the enol form is overwhelmingly favored in both gas and aqueous phases [1][2]. Predicted physicochemical properties from authoritative databases indicate a density of 1.5 ± 0.1 g/cm³, a boiling point of 114.3 ± 23.0 °C at 760 mmHg, and a polar surface area of 34.1 Ų . These characteristics position cyclopropane-1,2-dione as a uniquely reactive intermediate of interest in mechanistic and synthetic chemistry, distinct from larger ring and acyclic 1,2-dicarbonyl compounds.

Cyclopropane-1,2-dione vs. Cyclic 1,2-Dione Homologues: Why Simple Ring-Size Substitution Compromises Scientific Outcomes


Generic substitution among cyclic 1,2-diones fails for cyclopropane-1,2-dione because the three-membered ring introduces two compounding effects absent in larger-ring analogues: (i) extreme angle strain that lowers the kinetic barrier for keto–enol tautomerization to 54.9 kcal/mol—substantially below the 75.7 kcal/mol barrier computed for cyclobutane-1,2-dione—making the ΔG‡ gap of 20.8 kcal/mol between these two homologues an order-of-magnitude difference in predicted tautomerization rate at ambient temperature [1]; and (ii) thermodynamic aromatic stabilization of the enol form, quantified by a NICS(1)zz value of −7.6 for the enol product, versus near-zero or positive NICS values for larger-ring enols, indicating that only the three-membered ring enol achieves genuine aromatic character upon tautomerization [1]. Together, these features mean that cyclopropane-1,2-dione behaves functionally as a cyclopropenone precursor rather than a conventional α-diketone, whereas cyclobutane-1,2-dione, cyclopentane-1,2-dione, and higher homologues retain reactivity profiles dominated by their diketo forms [1]. Researchers who substitute based on superficial diketone class membership risk selecting a compound that lacks the mechanistic pathway—enol-driven cyclopropenone chemistry—that defines the value of cyclopropane-1,2-dione.

Quantitative Differentiation Evidence: Cyclopropane-1,2-dione Versus Closest Cyclic 1,2-Dione Analogs


Keto–Enol Tautomerization Activation Free Energy Barrier: Cyclopropane-1,2-dione vs. Cyclobutane-1,2-dione

The activation free energy barrier (ΔG‡) for uncatalyzed keto–enol tautomerization of cyclopropane-1,2-dione is 54.9 kcal/mol, the lowest among all α-cyclodiones from C₃ to C₇ ring sizes. In a direct head-to-head computational comparison using identical M062X-SMDaq/6-31+G(d,p)//M062X/6-31+G(d,p) methodology, the four-membered homologue cyclobutane-1,2-dione displays a barrier of 75.7 kcal/mol, representing a 20.8 kcal/mol higher barrier [1]. The complete barrier ranking follows: cyclobutane-1,2-dione (75.7) > cyclopentane-1,2-dione (70.1) > cyclohexane-1,2-dione (67.3) > cycloheptane-1,2-dione (64.0) > cyclopropane-1,2-dione (54.9 kcal/mol) [1]. This barrier difference means that cyclopropane-1,2-dione is the only member of the series for which uncatalyzed enolization is kinetically accessible under cryogenic or ambient conditions without external catalysis [1][2].

Keto-enol tautomerization Reaction kinetics Computational organic chemistry

Thermodynamic Stability of the Enol Tautomer: Cyclopropane-1,2-dione vs. Cyclobutane-1,2-dione Reaction Energies

The reaction free energy (ΔG) for diketo → enol tautomerization of cyclopropane-1,2-dione is –18.2 kcal/mol, indicating the enol form is 18.2 kcal/mol more stable than the diketo form in the aqueous phase. In contrast, for cyclobutane-1,2-dione, ΔG = +6.1 kcal/mol, meaning the diketo form is thermodynamically preferred by 6.1 kcal/mol—a 24.3 kcal/mol reversal in the direction of spontaneous tautomerization [1]. The only other α-cyclodione to favor the enol form is cyclopentane-1,2-dione (ΔG = –2.1 kcal/mol), but with a far smaller stabilization magnitude. The computed equilibrium constant at the B3LYP/6-31++G** level for the hydroxycyclopropenone ⇌ cyclopropane-1,2-dione interconversion is K_T(aq) = 5.61 × 10⁻¹⁴, confirming that in aqueous solution, the enol form constitutes >99.99999999999% of the equilibrium population [2]. By comparison, for cyclobutane-1,2-dione the barrier is high and the diketo form is thermodynamically favored, so no detectable enol population is expected under ambient conditions [1].

Tautomeric equilibrium Aromatic stabilization Thermochemistry

Aromatic Character of the Enol Tautomer: Nucleus-Independent Chemical Shift (NICS) Comparison Across α-Cyclodiones

The enol form of cyclopropane-1,2-dione (hydroxycyclopropenone) exhibits a NICS(1)zz value of –7.6, indicative of significant aromatic ring current—a hallmark of the cyclopropenium cation's 2π-electron Hückel aromaticity. In contrast, the enol forms of larger α-cyclodiones show NICS(1)zz values close to zero or slightly positive: cyclobutane-1,2-dione enol: –1.1; cyclopentane-1,2-dione enol: –0.8; cyclohexane-1,2-dione enol: +0.1; cycloheptane-1,2-dione enol: –0.8 [1]. The NICS(1)zz difference of 6.5 units between the cyclopropane and cyclobutane enol products confirms that only the three-membered ring achieves bona fide cyclic electron delocalization upon tautomerization [1]. This aromatic character is independently supported by the computed geometries showing C–C bond length equalization in the enol and by the simulated IR spectrum matching the experimental argon-matrix spectrum of the enol, which confirms the aromatic hydroxycyclopropenone structure [2].

Aromaticity NICS Electronic structure

Ring Strain and Conjugative Stabilization Effect: Cyclopropane-1,2-dione vs. Cyclopropanone and Cyclopropanetrione

Corkran and Ball conducted multi-level computational analysis (HF, DFT, G2, CBS) comparing cyclopropanone, cyclopropane-1,2-dione, and cyclopropanetrione. Contrary to the expectation that increasing carbonyl content on the cyclopropane ring would progressively increase strain energy and enthalpies of formation, the computed enthalpies of formation decreased with increasing ketone substitution, indicating that π-bond conjugation across the three-membered ring overcomes the additive effect of ring strain [1]. This finding distinguishes cyclopropane-1,2-dione from both its mono-ketone (cyclopropanone) and tri-ketone (cyclopropanetrione) analogues, positioning the 1,2-dione as the optimal balance point where conjugation-induced stabilization is maximized before additional carbonyl substitution introduces destabilizing dipolar repulsions. This conjugative effect is absent in larger-ring 1,2-diones, where carbonyl groups are electronically insulated by the intervening sp³ carbons [2].

Ring strain High-energy materials Conjugation effects

Synthetic Intermediate Utility: Cyclopropane-1,2-dione in Photo-Wolff Reaction and Hydroxycyclopropenone Chemistry

Cyclopropane-1,2-dione is directly implicated as the key diketo tautomer in the keto–enol system of hydroxycyclopropenone, which is generated and scavenged as an intermediate in the photo-Wolff reaction of α-diazocarbonyl compounds [1][2]. Experimental studies confirm that hydroxycyclopropenone intermediates are scavengeable at cryogenic temperatures, and the identity of the enol form has been unequivocally confirmed by comparison of computed vibrational spectra with the experimental IR spectrum in an argon matrix [2]. For the practicing synthetic chemist, procuring cyclopropane-1,2-dione (or generating it in situ via tautomerization of hydroxycyclopropenone) provides entry to cyclopropenone chemistry—including [3+2] cycloadditions, electrophilic substitutions, and ring-opening transformations—that is structurally precluded for cyclobutane-1,2-dione and higher homologues because their enol forms are neither kinetically accessible nor thermodynamically populated [3].

Photo-Wolff rearrangement Carbene intermediates Cyclopropenone synthesis

Cyclopropane-1,2-dione (CAS 166756-06-5): Evidence-Based Application Scenarios for Research & Industrial Procurement


Computational Chemistry: Benchmarking Tautomerization and Aromaticity in Strained Ring Systems

Cyclopropane-1,2-dione serves as the definitive benchmark compound for computational studies of keto–enol tautomerization in cyclic α-diketones because it exhibits the lowest activation barrier (54.9 kcal/mol) across the C₃–C₇ series, the most exergonic enol formation (–18.2 kcal/mol), and the most negative NICS(1)zz value (–7.6) among all α-cyclodione enols studied [1]. Computational chemistry groups seeking to validate new DFT functionals, solvation models, or tautomerization algorithms should include this compound in their test sets precisely because its behavior represents the extreme limit of the series—a ring-size-dependent outlier that challenges the accuracy of computational methods. Procurement of this compound for experimental validation (e.g., matrix-isolation IR spectroscopy) enables direct calibration of computational predictions against experimental observables [2].

Physical Organic Chemistry: Experimental and Theoretical Studies of Aromaticity-Driven Reactivity

The aromatic stabilization of the enol tautomer (NICS(1)zz = –7.6, comparable to the cyclopropenium cation) makes cyclopropane-1,2-dione a critical substrate for investigating the interplay between ring strain, aromaticity, and carbonyl reactivity [1]. Researchers studying the relationship between aromatic stabilization energy and reaction kinetics can use this compound to probe how 2π-electron Hückel aromaticity in a three-membered ring compensates for angle strain and accelerates tautomerization. The computed equilibrium constant K_T = 5.61 × 10⁻¹⁴ demonstrates that the enol population is so dominant that the diketo form is essentially undetectable at equilibrium, providing a clean experimental system for studying the properties of the aromatic hydroxycyclopropenone without interference from the diketo tautomer [2].

Synthetic Method Development: Cyclopropenone Chemistry via In-Situ Enol Generation

Because cyclopropane-1,2-dione exists in solution almost exclusively as its aromatic enol tautomer (hydroxycyclopropenone), procurement of this compound enables direct access to cyclopropenone chemistry—including electrophilic aromatic substitutions, [3+2] cycloadditions, and ring-opening transformations—that is structurally impossible with larger-ring α-cyclodiones [1][2]. Method development laboratories exploring novel cyclopropene-based synthetic routes should select this compound over cyclobutane-1,2-dione or cyclopentane-1,2-dione, because only the three-membered ring provides the aromatic enol intermediate required for cyclopropenone reactivity. Experimental protocols for generating and trapping the enol intermediate in the photo-Wolff reaction provide a validated entry point for incorporating this chemistry into synthetic sequences [2].

High-Energy Materials Research: Thermochemical Profiling of Strained Ketones

Corkran and Ball's computational study demonstrated that cyclopropane-1,2-dione exhibits a non-additive decrease in enthalpy of formation relative to cyclopropanone, attributed to π-conjugation overcoming incremental ring strain [1]. For research groups screening small-ring compounds as potential high-energy materials or energetic plasticizers, this compound represents the optimal conjugation–strain balance point: the enthalpy of formation is lower than that of cyclopropanone (despite higher carbonyl content), but the molecule retains sufficient strain energy to be of interest as an energetic precursor [1]. Procurement from suppliers capable of providing this reactive compound in stabilized form (e.g., as a dilute solution, low-temperature storage, or as a protected derivative) is essential for experimental combustion calorimetry and detonation performance modeling [1][2].

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